
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one, also known as CPTH6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenone derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Research has demonstrated various synthetic methodologies for creating chromen-2-one derivatives and related compounds. For example, Sosnovskikh et al. (2014) detailed the [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and tetrahydro-1H-spiro[chromeno[2,3-c]pyrrol-9,5'-oxazolidine]-9a-carbonitriles, showcasing the chemical versatility of chromen-2-one structures in synthesizing complex organic compounds (Sosnovskikh et al., 2014).
Structural Characterization : The antimicrobial activities of various chromene molecules, including benzo[h]chromeno[2,3-d]pyrimidine and benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives, have been synthesized and structurally characterized. These studies have emphasized the potential biological applications of chromene derivatives, highlighting their relevance in medicinal chemistry (Okasha et al., 2016).
Potential Applications
Antimicrobial Activity : The synthesized chromene derivatives have been evaluated for their antimicrobial activity, with certain compounds showing promising antibacterial activities compared to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial agents based on chromene structures (Okasha et al., 2016).
Molecular Docking Studies : Research involving the crystal structure analysis of specific chromene derivatives has also included antimicrobial activity assessments and molecular docking studies. These studies provide insights into the interaction mechanisms of chromene compounds with biological targets, indicating their potential for drug discovery and development (Okasha et al., 2022).
properties
IUPAC Name |
8-methoxy-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-14-4-2-3-11-9-13(17(23)25-15(11)14)16(22)20-7-5-12(10-20)21-8-6-18-19-21/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJSZTMFTUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

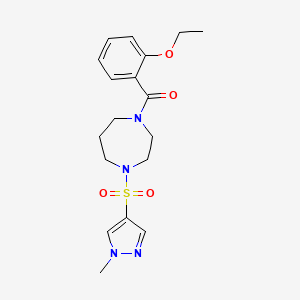
![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)
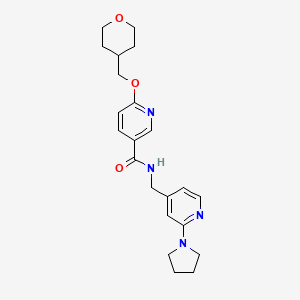
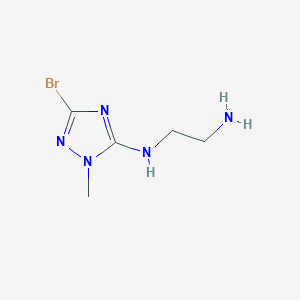
amine hydrobromide](/img/no-structure.png)


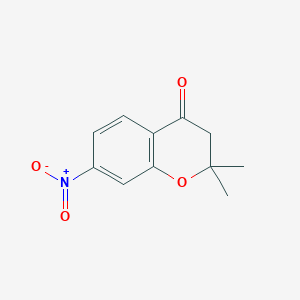

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)

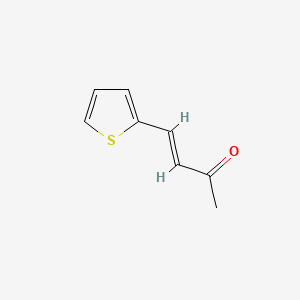

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)